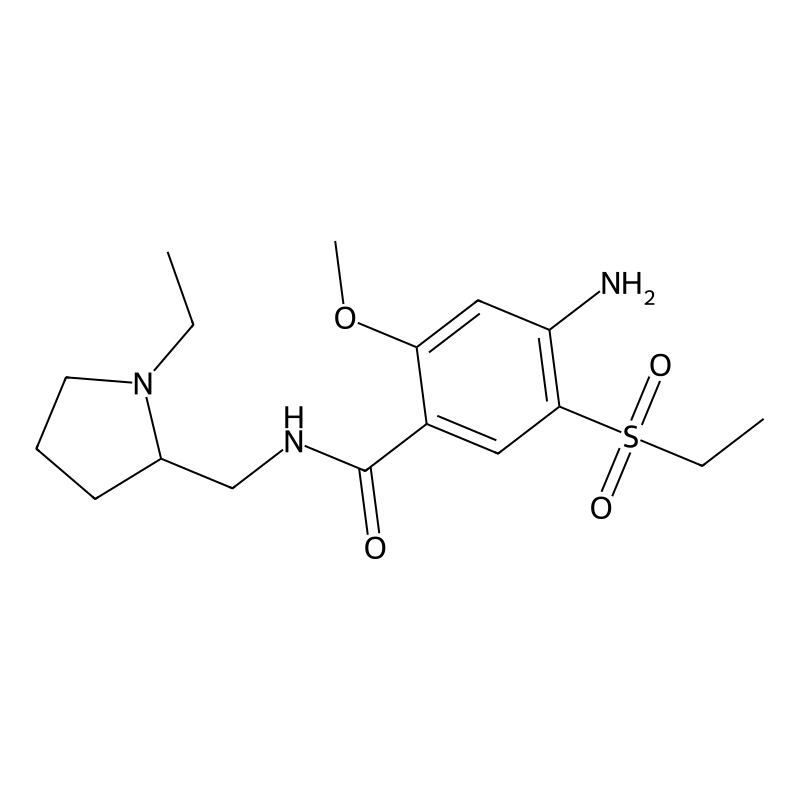

Amisulpride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.93e-01 g/L

Synonyms

Canonical SMILES

Amisulpride is a highly selective substituted benzamide derivative functioning primarily as a dopamine D2 and D3 receptor antagonist. Unlike broader-spectrum atypical antipsychotics, it is characterized by its low lipophilicity (XLogP3 ~1.5), exceptionally low plasma protein binding, and minimal reliance on hepatic cytochrome P450 (CYP450) enzymes for metabolism. These physicochemical and pharmacokinetic properties make it a highly stable active pharmaceutical ingredient (API) for both oral psychiatric formulations and intravenous antiemetic applications, offering predictable bioavailability and a minimal risk of drug-drug interactions in complex therapeutic regimens [1].

Substituting Amisulpride with other atypical antipsychotics (such as olanzapine or risperidone) or standard antiemetics (such as ondansetron) introduces critical formulation and clinical failures. Broad-spectrum antipsychotics undergo extensive hepatic metabolism via CYP1A2 or CYP2D6, creating severe drug-drug interaction risks and requiring complex dose-adjustment protocols in polypharmacy[1]. Furthermore, in post-operative nausea and vomiting (PONV) rescue scenarios, re-administering a 5-HT3 antagonist like ondansetron after prophylactic failure is clinically ineffective. Amisulpride's specific D2/D3 antagonism bypasses these exhausted serotonergic pathways, making it a non-interchangeable API for rescue antiemetic formulations and metabolically stable psychiatric therapeutics [2].

References

- [1] Spina, E., & de Leon, J. (2007). Metabolic Drug Interactions with Newer Antipsychotics: A Comparative Review. Basic & Clinical Pharmacology & Toxicology, 100(1), 4-22.

- [2] Gan, T. J., et al. (2020). Amisulpride: tackling postoperative nausea and vomiting not a nightmare any more. International Journal of Basic & Clinical Pharmacology, 9(6), 981.

Metabolic Stability and Protein Binding Profile

Amisulpride demonstrates a highly differentiated pharmacokinetic profile characterized by minimal hepatic metabolism and low protein binding. While olanzapine is highly bound to plasma proteins and undergoes extensive first-pass metabolism via CYP1A2, amisulpride is largely excreted unchanged in the urine [1]. This lack of CYP450 dependency eliminates a major variable in formulation performance and clinical predictability.

| Evidence Dimension | Plasma Protein Binding and Hepatic Metabolism |

| Target Compound Data | Amisulpride: ~17% protein binding, minimal CYP450 metabolism |

| Comparator Or Baseline | Olanzapine: 93% protein binding, extensive CYP1A2 metabolism |

| Quantified Difference | 76% absolute reduction in protein binding and elimination of CYP-mediated clearance |

| Conditions | In vivo pharmacokinetic profiling |

Procuring Amisulpride enables the development of polypharmacy-compatible therapeutics by eliminating CYP450-driven drug-drug interactions.

Receptor Selectivity for Targeted Dopaminergic Assays

Amisulpride provides pinpoint selectivity for dopamine D2 and D3 receptors without the off-target receptor affinities that complicate the use of other atypical antipsychotics. Unlike clozapine or risperidone, which exhibit significant 5-HT2 receptor occupancy, amisulpride has no affinity for serotonin, histamine, or alpha-adrenergic receptors, ensuring that observed pharmacological effects are strictly dopaminergic[1].

| Evidence Dimension | Receptor Affinity (Ki) |

| Target Compound Data | Amisulpride: D2 Ki = 2.8 nM, D3 Ki = 3.2 nM (Zero 5-HT2 affinity) |

| Comparator Or Baseline | Risperidone/Clozapine: High 5-HT2 receptor occupancy |

| Quantified Difference | Complete isolation of D2/D3 pathways without serotonergic interference |

| Conditions | In vitro radioligand binding and in vivo receptor occupancy assays |

This strict selectivity makes Amisulpride the optimal baseline compound for neuropharmacological research and formulations targeting isolated dopaminergic pathways.

Efficacy in Refractory Antiemetic Rescue Formulations

In the management of post-operative nausea and vomiting (PONV), Amisulpride serves as a critical rescue agent when standard prophylaxis fails. Clinical data demonstrates that administering intravenous Amisulpride effectively rescues patients who have already failed 5-HT3 antagonist prophylaxis, whereas re-administering ondansetron yields no significant clinical benefit due to receptor saturation [1].

| Evidence Dimension | Rescue Efficacy after Prophylaxis Failure |

| Target Compound Data | Amisulpride (10 mg IV): Significant reduction in emesis and rescue medication use |

| Comparator Or Baseline | Ondansetron: Ineffective upon re-administration |

| Quantified Difference | Restored antiemetic efficacy via alternative D2/D3 pathway mechanism |

| Conditions | Post-operative clinical trial following failed 5-HT3 prophylaxis |

Buyers formulating IV rescue antiemetics must select Amisulpride over standard 5-HT3 antagonists to successfully target refractory PONV.

Development of Polypharmacy-Compatible Psychiatric Therapeutics

Due to its ~17% protein binding and lack of CYP450 metabolism, Amisulpride is the preferred API for formulating treatments for patients on complex medication regimens where drug-drug interactions must be minimized [1].

Formulation of Intravenous Rescue Antiemetics

Amisulpride is uniquely suited for IV formulations targeting post-operative nausea and vomiting (PONV) in patients who are refractory to standard 5-HT3 antagonists like ondansetron [2].

Neuropharmacological Dopamine Pathway Modeling

Because it completely lacks affinity for serotonin, histamine, and alpha-adrenergic receptors, Amisulpride is the ideal reference standard for in vitro and in vivo assays requiring isolated D2/D3 receptor antagonism [3].

References

- [1] Grundmann, M., et al. (2014). Therapeutic drug monitoring of atypical antipsychotic drugs. Acta Pharmaceutica, 64(4), 387-401.

- [2] Gan, T. J., et al. (2020). Amisulpride: tackling postoperative nausea and vomiting not a nightmare any more. International Journal of Basic & Clinical Pharmacology, 9(6), 981.

- [3] Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97.

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.1 (LogP)

1.10

Appearance

Melting Point

126 - 127 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 60 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 58 of 60 companies with hazard statement code(s):;

H302 (91.38%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (15.52%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (10.34%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (15.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AL - Benzamides

N05AL05 - Amisulpride

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

53583-79-2

Absorption Distribution and Excretion

Following intravenous administration, about 74% of amisulpride is excreted in urine, where 58% of the recovered dose was excreted as unchanged amisulpride. About 23% of the dose is excreted in feces, with 20% of the excreted dose as unchanged parent drug. Following intravenous administration, about four metabolites were identified in urine and feces, accounting for less than 7% of the total dose administered. About 22 to 25% of orally administered amisulpride is excreted in urine, mostly as the unchanged parent drug.

Following oral administration, the volume of distribution is 5.8 L/kg. Following intravenous infusion, the mean volume of distribution of amisulpride is estimated to be 127 to 144 L in surgical patients and 171 L in healthy subjects.

The plasma clearance of amisulpride is 20.6 L/h in surgical patients and 24.1 L/h in healthy subjects following intravenous administration. Renal clearance was estimated to be 20.5 L/hr (342 mL/min) in healthy subjects.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals -> Neuroleptics

Pharmaceuticals

Dates

[Integrated multi-column two-dimensional liquid chromatographic system for determination of amisulpride in serum]

Fenglin Wang, Sandong Yang, Xinying Zhou, Jiao Feng, Tao Tang, Tong LiPMID: 34227352 DOI: 10.3724/SP.J.1123.2020.07035

Abstract

Amisulpride is a clinically effective antipsychotic drug. It has been recommended for therapeutic drug monitoring in. An integrated multicolumn two-dimensional liquid chromatography system was constructed. Two reversed-phase columns, Supersil ODS2 (150 mm×4.6 mm, 5 μm) and SinoChrom ODS-BP (150 mm×4.6 mm, 5 μm), with different hydrophobicities were employed in the first and second separation dimensions, respectively. A strong cation-exchange short column, Supersil SCX (10 mm×4.6 mm, 5 μm) was used to trap samples after the first dimensional separation. A two-position six-port valve was applied to change the flow path for transferring the samples. An auxiliary pump was used to change the mobile phase between the first dimensional column and the trapping column. An intact method for analyzing amisulpride in serum was developed using an integrated multicolumn two-dimensional liquid chromatography system. Serum samples were pretreated only by protein precipitation and centrifugation. In the protein precipitation step, a mixture of perchloric acid (6%, v/v) and methanol was used as the precipitation reagent, whose volume was three times that of the serum sample. The use of this reagent helped eliminate the obvious solvent effects resulting from the large injection volume (300 μL). Then, the samples were vortexed for 2 min and centrifuged for 5 min at a velocity of 10000 r/min. The supernatant was injected into the system directly. Acetonitrile/phosphate buffer (25 mmol/L, pH 3.0; 20∶80, v/v) and acetonitrile/phosphate buffer (25 mmol/L, pH 7.0; 25∶75, v/v) were used as mobile phases for the first and second dimensions, respectively, at a flow rate of 1 mL/min. The solvent strength and pH of the first dimensional eluent were adjusted at the two-dimensional chromatographic interface. Phosphate buffer (25 mmol/L, pH 3.0) was supplied at a rate of 1 mL/min by the auxiliary pump for adjustment. The adjustment process allowed amisulpride to remain cationic, thus leading to improved transfer and trapping efficiencies in strong cation-exchange columns, in the heart-cutting mode. The trapping time was determined to be between 4 and 5 min by a confirmation experiment. The use of a short trapping column and the appropriate mobile phase conditions allowed us to complete the analysis within 12 min. The established method was validated in detail by investigating the linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. A good linear relationship was observed between 10 and 200 ng/mL (

=0.9998). The LOD and LOQ were 7.28 ng/mL and 24.27 ng/mL, respectively. The high sensitivity of the validated method met the requirements of the therapeutic reference range of the

. The recovery of amisulpride spiked in a serum sample at 50 and 100 ng/mL were stabilized between 73.7% and 76.8%, which revealed the good stability of the established method. As opposed to the complicated traditional analytical methods, our method based on the automated integrated system is cost-effective and low-maintenance, thus being appropriate for routine therapeutic drug monitoring in clinical research. Moreover, our method is highly promising as the system cost is much lower than that of the popular LC-MS, while the capacity is sufficient for the determination of drugs in serum.

Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders

Seth C Hopkins, Scott Wilkinson, Taryn J Corriveau, Hiroyuki Nishikawa, Keiko Nakamichi, Antony Loebel, Kenneth S KoblanPMID: 33961287 DOI: 10.1002/cpt.2282

Abstract

In contrast to the dose-occupancy relationship in the treatment of schizophrenia, the minimal effective level of dopamine receptor 2 (D2R) blockade for antipsychotics in the treatment of bipolar depression is unknown. Lower doses aimed at reducing extrapyramidal side effects must be balanced against the need to retain the therapeutic benefit of D2R blockade on emergent cycling, mixed, manic, anxiety, and/or psychotic symptoms. Dose-reductions intended to lower D2R blockade, however, could also decrease concomitant serotonin receptor antagonism and its potential benefit on depressive symptoms. Here, we uncoupled the potential antidepressant activity in amisulpride, driven by 5-HT7 receptor (5-HT7R) antagonism, from the D2R-mediated antipsychotic activity by discovering that each enantiomer favors a different receptor. Aramisulpride was more potent at 5-HT7R relative to esamisulpride (Ki 47 vs. 1,900 nM, respectively), whereas esamisulpride was more potent at D2R (4.0 vs. 140 nM). We hypothesized that a nonracemic ratio might achieve greater 5-HT7R-mediated antidepressant effects at a lower level of D2R blockade. The dose-occupancy relationship of esamisulpride at D2R was determined by positron emission tomography (PET) imaging in human volunteers. Separately the dose-relationship of aramisulpride was established in humans using suppression of rapid eye movement (REM) sleep as a marker of 5-HT7R antagonism. These results led to the discovery of an 85:15 ratio of aramisulpride to esamisulpride (SEP-4199) that maximizes the potential for antidepressant benefit of aramisulpride via 5-HT7R and reduces esamisulpride to minimize D2R-related extrapyramidal side effects while still retaining D2R-mediated effects predicted to provide benefit in bipolar depression. The antidepressant efficacy of SEP-4199 was recently confirmed in a proof-of-concept trial for the treatment of bipolar depression ().

Amisulpride - is it as all other medicines or is it different? An update

Tomasz Hadryś, Joanna RymaszewskaPMID: 33529280 DOI: 10.12740/PP/OnlineFirst/109129

Abstract

Amisulpride is an antipsychotic available in Europe since 1990s, in Poland since 2000. Subsequent years brought to Polish market more second-generation compounds such as ziprasidone and aripiprazole. In 2018, the Agency for Health Technology Assessment and Tariff System issued positive recommendation for lurasidone in schizophrenia (Recommendation 30/2018) facilitating its entry to the market. Thanks to new molecules, therapeutic possibilities of medicines consequently rise, however, higher number of available substances of different properties brings also more dilemmas which one to pick. Since new publications of comparative drug trials, meta-analyses and systematic reviews are issued regularly, the authors present herein publications issued within last ten years focusing on amisulpride as opposed to other neuroleptics used in Poland. Although in many aspects it is equivalent to other atypical antipsychotics, it still has some advantages. Amisulpride seems to have better outcome than classic and atypical neuroleptics when it comes to depressive symptoms and predominant negative symptoms. It might also be superior to haloperidol in inducing symptomatic remission in first episode schizophrenia. Except for prolactin increase its side effects profile is favorable - it rarely leads to extrapyramidal symptoms (which are dose-dependent) and sedation. Therefore many patients accept treatment with amisulpride for its measurable clinical gains, such as improvement of positive symptoms and higher quality of life, compared to typical neuroleptics. Pharmacokinetics of amisulpride also encourage its wider use, especially when there is either a need for combined psychopharmacotherapy or comorbidity with general medical condition rises a need for somatic parallel treatment.Study on the relationship among dose, concentration and clinical response in Chinese schizophrenic patients treated with Amisulpride

Fengli Sun, Fang Yu, Zhihan Gao, Zhibin Ren, Weidong JinPMID: 34052710 DOI: 10.1016/j.ajp.2021.102694

Abstract

To provide therapeutic window of amisulpride dose and serum concentration.194 schizophrenics were assessed with PANSS. The concentration of Amisulpride in blood was tested. And relationship with concentration was analyzed.

The dose of amisulpride was 100mg∼1200 mg/d(555+/-218), plasma concentration was 20∼1280 ng/mL(349+/-223) and C/D ratio was 0.07∼1.65 (0.63+/-0.34). The correlation of dose and concentration was significantly correlated (r = 0.55; P < 0.05).It was found that concentration(P < 0.001), C/D ratio(r = 0.383, P < 0.001), rather than dose (-0.042,p > 0.05) related to age significantly.It was found no differences in dose(p > 0.05), concentration (p > 0.05) and C/D ratio(p > 0.05) between male and female patients. The change ratio of positive symptom was 10 %∼90 %, negative symptom was 5∼80 %, general symptoms was 5∼90 %, PANSS was 5∼90 %.The correlation between change ratio of positive symptom, general symptom and PANSS and dose, concentration were significant(P < 0.01), but not related with the change ratio of negative symptom(p>0.05).The both dose and concentration of amisulpride were higher significantly in effective group than that in ineffective group according to change ratio of positive symptom, negative symptom, general symptom and PANSS(P < 0.01).

The correlation of dose and concentration of amisulpride was significantly correlated. The recommended range 457∼637 ng/mL was suggested as average therapeutic window.

Pragmatic antipsychotics trial-caution in interpretation

Lone Baandrup, Bjørn H EbdrupPMID: 33485409 DOI: 10.1016/S2215-0366(20)30529-0

Abstract

IV Amisulpride (Barhemsys) for postoperative nausea and vomiting

PMID: 33451177 DOI:

Abstract

Amisulpride

PMID: 33196816 DOI: 10.1093/ajhp/zxaa292

Abstract

Amisulpride: A New Drug for Management of Postoperative Nausea and Vomiting

Stacy L Haber, April Graybill, Ani MinasianPMID: 33412897 DOI: 10.1177/1060028020987012

Abstract

To review the pharmacology, efficacy, and safety of amisulpride and determine its role in the management of postoperative nausea and vomiting (PONV).A PubMed search (1946 to November 2020) using the terms

and

was conducted.

Relevant reports on intravenous amisulpride were included.

Six clinical trials were evaluated. In 4 trials on the prevention of PONV, a greater percentage of patients who received amisulpride 5 mg compared with placebo experienced a complete response (44%-60% vs 31%-33%, respectively, when used as monotherapy; 58% vs 47%, respectively, when used in combination with another antiemetic). In 2 trials on the treatment of PONV, a significantly greater percentage of patients who received amisulpride 10 mg compared with placebo experienced a complete response (31.4% vs 21.5%, respectively, in patients who had not received prophylaxis; 41.7% vs 28.5%, respectively, in patients who had received prophylaxis). Adverse effects included infusion site pain, chills, hypokalemia, procedural hypotension, and abdominal distension.

Amisulpride is effective for the management of PONV and may be less likely to cause QT prolongation and extrapyramidal symptoms than other dopamine antagonists. Additional information is needed on its use for chemotherapy-induced nausea and vomiting and in children.

Amisulpride is an important new option for the multimodal management of PONV in adults, and it may be the preferred dopamine antagonist because of the more favorable safety profile that results from its unique pharmacological properties.

Pragmatic antipsychotics trial-caution in interpretation - Authors' reply

Erik Johnsen, Vidar M Steen, Rune A KrokenPMID: 33485410 DOI: 10.1016/S2215-0366(20)30568-X

Abstract

No effect of a dopaminergic modulation fMRI task by amisulpride and L-DOPA on reward anticipation in healthy volunteers

Oliver Grimm, Magdalena Nägele, Lea Küpper-Tetzel, Moritz de Greck, Michael Plichta, Andreas ReifPMID: 33140215 DOI: 10.1007/s00213-020-05693-8

Abstract

Dysregulation of dopaminergic neurotransmission, specifically altered reward processing assessed via the reward anticipation in the MID task, plays a central role in the etiopathogenesis of neuropsychiatric disorders.We hypothesized to find a difference in the activity level of the reward system (measured by the proxy reward anticipation) under drug administration versus placebo, in that amisulpride reduces, and L-DOPA enhances, its activity.

We studied the influence of dopamine agonist L-DOPA and the antagonist amisulpride on the reward system using functional magnetic resonance imaging (fMRI) during a monetary incentive delay (MID) task in n = 45 healthy volunteers in a randomized, blinded, cross-over study.

The MID paradigm elicits strong activation in reward-dependent structures (such as ventral striatum, putamen, caudate, anterior insula) during reward anticipation. The placebo effect demonstrated the expected significant blood oxygen level-dependent activity in reward-dependent brain regions. Neither amisulpride nor L-DOPA led to significant changes in comparison with the placebo condition. This was true for whole-brain analysis as well as analysis of a pre-defined nucleus accumbens region-of-interest mask.

The present results cast doubt on the sensitivity of reward anticipation contrast in the MID task for assessing dopamine-specific changes in healthy volunteers by pharmaco-fMRI. While our task was not well-suited for detailed analysis of the outcome phase, we provide reasonable arguments that the lack of effect in the anticipation phase is not due to an inefficient task but points to unexpected behavior of the reward system during pharmacological challenge. Group differences of reward anticipation should therefore not be seen as simple representatives of dopaminergic states.

Explore Compound Types